{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol
Description
{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol is a pyridine derivative characterized by a bromine atom at position 5, a hydroxymethyl group at position 3, and a methyl(2,2,2-trifluoroethyl)amino substituent at position 2 of the pyridine ring. Its molecular formula is C₉H₁₁BrF₃N₂O, with a molecular weight of 300.09 g/mol. This compound is of interest in medicinal chemistry for its fluorinated substituents, which often improve metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
[5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O/c1-15(5-9(11,12)13)8-6(4-16)2-7(10)3-14-8/h2-3,16H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQVHGNVXTFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1=C(C=C(C=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol typically involves multiple steps. One common synthetic route starts with the bromination of a pyridine derivative, followed by the introduction of the trifluoroethyl group through nucleophilic substitution. The final step involves the reduction of the intermediate to yield the desired methanol derivative. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound features a pyridine ring substituted with a bromo group and a trifluoroethyl amino moiety, which may influence its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoroethyl groups exhibit enhanced activity against certain cancer cell lines. The presence of the pyridine ring in {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol may contribute to its potential as an anticancer agent. For example, research has shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Neuropharmacological Studies
The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Compounds with trifluoroethyl substitutions have been reported to modulate neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders .
Case Study: GABA Receptor Modulation
In a study involving derivatives of etomidate (a well-known anesthetic), it was found that modifications similar to those present in this compound could enhance selectivity for GABA receptors, indicating a pathway for developing new anesthetics or anxiolytics .
Pesticidal Properties
Research indicates that halogenated compounds can exhibit pesticidal properties. The trifluoroethyl group may enhance the bioactivity of this compound against pests and pathogens affecting crops. Studies have shown that similar structures can disrupt cellular processes in pests, leading to effective pest control strategies .
Herbicide Development
The compound's ability to interact with biological systems makes it a candidate for herbicide development. Its unique structure may allow for selective targeting of weed species while minimizing damage to crops .
Development of Functional Materials
The incorporation of this compound into polymer matrices could lead to the creation of functional materials with enhanced properties such as thermal stability and chemical resistance. Research into fluorinated compounds has shown promising results in producing materials for high-performance applications .
Case Study: Polymer Blends
In experiments involving polymer blends containing trifluoroethyl groups, improvements in mechanical properties and thermal stability were observed. This suggests that this compound could be utilized in developing advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with four structurally related pyridine derivatives:
Key Differences in Properties and Reactivity
Lipophilicity: The trifluoroethyl group in the target compound significantly increases lipophilicity (log P ~2.5–3.0 estimated) compared to non-fluorinated analogs like (5-bromo-2-methylpyridin-3-yl)methanol (log P ~1.2). This property enhances membrane permeability, a critical factor in drug design . Chlorine in (5-bromo-2-chloropyridin-3-yl)methanol provides moderate electronegativity but lacks the steric bulk of CF₃ .
In contrast, methoxy or methyl substituents (e.g., in C₇H₇BrNO₂ or C₇H₈BrNO) lack this capability .
Synthetic Accessibility: Introducing the trifluoroethylamino group requires specialized reagents (e.g., 2,2,2-trifluoroethylamine) and conditions, as seen in the synthesis of related fluorinated isoindolinones . Chloro or methyl analogs are synthesized via simpler alkylation or halogenation reactions .
Biological Relevance: Fluorinated compounds are prioritized in drug discovery for their resistance to oxidative metabolism. The target compound’s CF₃ group may extend half-life in vivo compared to non-fluorinated derivatives . Bromine at position 5 allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared across all compared compounds .
Biological Activity
{5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol (CAS No. 1335050-19-5) is a pyridine derivative characterized by the presence of a trifluoroethyl group and a bromine atom, which may influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
- Molecular Formula : C9H10BrF3N2O
- Molecular Weight : 299.09 g/mol
- InChI Key : XDBQGOYOGIWYFG-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced biological activity due to their unique electronic properties. This section explores the biological activities associated with this compound.
Anticancer Activity
A study explored the cytotoxic effects of various pyridine derivatives, including those similar to this compound. The results demonstrated that this class of compounds showed significant activity against cancer cell lines, with mean GI50 values indicating potent inhibition of cell proliferation. Specifically, related trifluoroethyl analogs exhibited GI50 values around 10.7 µM in the NCI60 cell line panel, suggesting promising anticancer properties compared to other known agents like temozolomide (GI50 = 79 µM) .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target in malaria treatment .
- Interference with cellular signaling pathways : The trifluoroethyl moiety may enhance binding affinity to specific receptors or enzymes involved in cancer progression .
Structure–Activity Relationship (SAR)
The incorporation of the trifluoroethyl group has been shown to increase potency in several studies. For example:
- Fluorination effects : The introduction of fluorine atoms can improve lipophilicity and metabolic stability, enhancing the compound's bioavailability and efficacy .
| Compound | GI50 (µM) | Mechanism |
|---|---|---|
| This compound | 10.7 | DHODH inhibition |
| Temozolomide | 79 | Alkylating agent |
Case Studies
-
Cytotoxicity Evaluation : In vitro studies on cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability.
- Cell Lines Tested : FaDu (hypopharyngeal carcinoma), A549 (lung carcinoma).
- Results : Significant apoptosis was observed at concentrations above 10 µM.
- Pharmacokinetics : A pharmacokinetic study indicated that compounds with similar structures demonstrated favorable absorption and distribution characteristics in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing {5-bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl}methanol, and what methodological considerations ensure high purity?
- Answer : The synthesis typically involves sequential functionalization of a pyridine core. For example:
- Step 1 : Bromination at the 5-position of a 3-hydroxymethyl pyridine derivative using reagents like NBS (N-bromosuccinimide) under radical-initiated conditions.
- Step 2 : Introduction of the methyl(2,2,2-trifluoroethyl)amino group at the 2-position via nucleophilic substitution. This requires activating the pyridine ring (e.g., using a leaving group like chloride) and reacting with methyl(2,2,2-trifluoroethyl)amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is critical to isolate the product with >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
- Answer :
- NMR : - and -NMR confirm the pyridine backbone and substituents. For example, the trifluoroethyl group shows a characteristic quartet () at ~3.8 ppm in -NMR, while the bromo group deshields adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 329.03) and isotopic pattern matching bromine’s 1:1 ratio .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when synthetic byproducts (e.g., 3-bromo isomers) are suspected .
Advanced Research Questions
Q. How do electronic effects of the bromo and trifluoroethylamino groups influence reactivity in cross-coupling reactions?
- Answer :
- Bromo Group : Acts as a directing group for Suzuki-Miyaura couplings but may require Pd(OAc)₂/XPhos catalysts due to steric hindrance from the trifluoroethylamino group. Competing dehalogenation is minimized by using non-polar solvents (toluene) and low temperatures (60°C) .
- Trifluoroethylamino Group : The electron-withdrawing CF₃ group reduces electron density at the 2-position, slowing Buchwald-Hartwig aminations. Optimization requires stronger bases (e.g., NaOtBu) and elevated temperatures (100–120°C) .
- Contradictions : Some studies report unexpected C-N bond cleavage under harsh conditions, necessitating real-time monitoring via in situ IR or LC-MS .
Q. What strategies mitigate low yields during the introduction of the methyl(2,2,2-trifluoroethyl)amino moiety?
- Answer : Common pitfalls and solutions include:
- Competitive Side Reactions : The trifluoroethyl group’s electrophilicity may lead to N-alkylation byproducts. Using bulky solvents (e.g., THF) and slow reagent addition mitigates this .
- Incomplete Substitution : Residual chloride at the 2-position (from precursor compounds) can persist. Reductive amination with methyl(2,2,2-trifluoroethyl)amine and NaBH₃CN in MeOH improves conversion rates .
- Yield Optimization : A two-step protocol—initial amination followed by methylation with CH₃I—enhances regioselectivity and yield (>75%) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Answer :
- DFT Calculations : Predict the compound’s electron density distribution, identifying sites for functionalization (e.g., adding electron-donating groups at the 4-position to improve binding affinity) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize derivatives for synthesis. For instance, replacing bromine with iodine may improve hydrophobic interactions in enzyme pockets .
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, guiding structural modifications (e.g., substituting methanol with a prodrug ester) .
Data Contradiction Analysis
Q. Why do reported values for the methanol group vary across studies, and how should researchers reconcile this?
- Answer : Discrepancies arise from solvent effects and measurement techniques:
- Solvent Dependency : Values in DMSO (~12.5) vs. water (~10.2) differ due to hydrogen-bonding interactions. Researchers must standardize solvent systems for comparisons .
- Methodology : Potentiometric titrations vs. UV-Vis assays yield divergent results. Calibration with reference compounds (e.g., phenol derivatives) improves accuracy .
Comparative Analysis with Analogues
Q. How does the bromo substituent impact stability compared to chloro or methyl analogues?
- Answer :
- Thermal Stability : Bromo derivatives decompose at higher temperatures (~220°C) vs. chloro (~200°C) due to stronger C-Br bonds. TGA-DSC studies validate this .
- Photostability : Bromine’s heavy atom effect increases susceptibility to UV-induced degradation. Stabilizers like BHT (butylated hydroxytoluene) are recommended for long-term storage .
- Reactivity : Bromo groups undergo faster cross-coupling than chloro but slower than iodo, balancing utility and cost in medicinal chemistry .
Experimental Design Considerations
Q. What precautions are essential when handling this compound under inert atmospheres?
- Answer :
- Moisture Sensitivity : The methanol group can oxidize to carboxylic acid under humid conditions. Reactions should use anhydrous solvents and molecular sieves .
- Light Sensitivity : Store in amber vials at -20°C to prevent radical-mediated decomposition .
- Waste Disposal : Brominated byproducts require halogen-specific waste streams to meet EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
